

# Spectroscopic Profile of 2-Cyclohexylacetamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-Cyclohexylacetamide

Cat. No.: B1347066

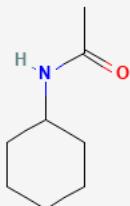
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Cyclohexylacetamide**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. This information is intended to serve as a valuable resource for the identification and characterization of **2-Cyclohexylacetamide** in research and development settings.

## Chemical Structure

IUPAC Name: **2-Cyclohexylacetamide** Molecular Formula: C<sub>8</sub>H<sub>15</sub>NO[1] Molecular Weight: 141.21 g/mol [1] Structure:



## Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Cyclohexylacetamide**. These predictions are derived from computational models and analysis of structurally similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 5.4 - 6.0	Broad Singlet	2H	-NH <sub>2</sub>
~ 2.1 - 2.2	Doublet	2H	-CH <sub>2</sub> -C=O
~ 1.6 - 1.8	Multiplet	6H	Cyclohexyl-H (axial & equatorial)
~ 1.1 - 1.4	Multiplet	5H	Cyclohexyl-H (axial & equatorial)

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 175	C=O (Amide)
~ 45	-CH <sub>2</sub> -C=O
~ 35	Cyclohexyl-CH
~ 33	Cyclohexyl-CH <sub>2</sub>
~ 26	Cyclohexyl-CH <sub>2</sub>
~ 25	Cyclohexyl-CH <sub>2</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3350, 3180	Strong, Broad	N-H Stretch (Amide)
~ 2925, 2850	Strong	C-H Stretch (Cyclohexyl)
~ 1640	Strong	C=O Stretch (Amide I)
~ 1550	Strong	N-H Bend (Amide II)
~ 1450	Medium	C-H Bend (Cyclohexyl)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity	Possible Fragment
141	Moderate	[M] <sup>+</sup> (Molecular Ion)
98	High	[M - CH <sub>3</sub> CONH] <sup>+</sup>
83	High	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup> (Cyclohexyl cation)
55	High	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
44	Moderate	[CH <sub>2</sub> =C(OH)NH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- Approximately 5-25 mg of **2-Cyclohexylacetamide** is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).[\[2\]](#)

- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).[3]
- The solution is transferred to a clean, dry 5 mm NMR tube.[2]
- The sample is vortexed to ensure homogeneity.

#### Instrumentation and Data Acquisition:

- A 500 MHz NMR spectrometer is used for analysis.
- The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.
- Shimming is performed to optimize the magnetic field homogeneity.
- For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the spectrum.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is utilized to obtain singlets for each unique carbon atom.[4]

## Infrared (IR) Spectroscopy

#### Sample Preparation (Thin Film Method):

- A small amount of **2-Cyclohexylacetamide** is dissolved in a volatile solvent such as dichloromethane or acetone.[5]
- A drop of the resulting solution is applied to a clean, dry salt plate (e.g., NaCl or KBr).[5]
- The solvent is allowed to evaporate completely, leaving a thin film of the solid sample on the plate.[5]

#### Instrumentation and Data Acquisition:

- A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.
- A background spectrum of the clean, empty sample compartment is recorded.

- The salt plate with the sample film is placed in the sample holder.
- The IR spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$ .[\[6\]](#)

## Mass Spectrometry (MS)

Sample Introduction and Ionization:

- A dilute solution of **2-Cyclohexylacetamide** in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.
- The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).[\[7\]](#)
- Electron Ionization (EI) is a common method for generating ions, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[\[8\]](#)[\[9\]](#)

Mass Analysis and Detection:

- The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The ions are separated based on their mass-to-charge ( $m/z$ ) ratio.[\[7\]](#)[\[8\]](#)
- A detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Cyclohexylacetamide**.



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Caption: Workflow for Spectroscopic Analysis of **2-Cyclohexylacetamide**.

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